

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 molecular weight and formula

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG3)-Cy5

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In-Depth Technical Guide: N-(m-PEG4)-N'-(azide-PEG3)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**, a bifunctional linker molecule widely utilized in biomedical research and drug development. This molecule incorporates a PEGylated structure for enhanced solubility, a terminal azide group for bioorthogonal conjugation, and a Cy5 fluorophore for detection.

Core Molecular Data

The fundamental properties of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** are summarized in the table below. This information is critical for accurate experimental design, including stoichiometric calculations for conjugation reactions and interpretation of analytical data.

Property	Value	Reference
Molecular Weight	782.4 g/mol	[1][2]
Chemical Formula	C42H60ClN5O7	[1][3]
Purity	>97%	[1][2]
Excitation Maximum (λ_{ex})	649 nm	[1]
Emission Maximum (λ_{em})	667 nm	[1]
Extinction Coefficient	232,000 cm ⁻¹ M ⁻¹	[1]
Solubility	Water, DMSO, DMF, DCM	[1]
Storage Condition	-20°C	[1]

Key Applications and Experimental Considerations

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile tool for molecular labeling and conjugation. Its primary utility stems from the presence of an azide group, which facilitates "Click Chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1]

This reagent is particularly valuable for:

- **Fluorescent Labeling:** The Cy5 dye allows for sensitive and specific detection of tagged biomolecules in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
- **Bioconjugation:** Through click chemistry, this molecule can be covalently attached to other molecules functionalized with an alkyne group. This is a common strategy for linking molecules such as proteins, peptides, nucleic acids, or small molecule drugs.
- **PROTAC Synthesis:** Molecules with similar structures are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5]

Experimental Protocol: Azide-Alkyne Click Chemistry

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common application for **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**.

Materials:

- **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- A suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- Solvent for dissolving reagents (e.g., DMSO)

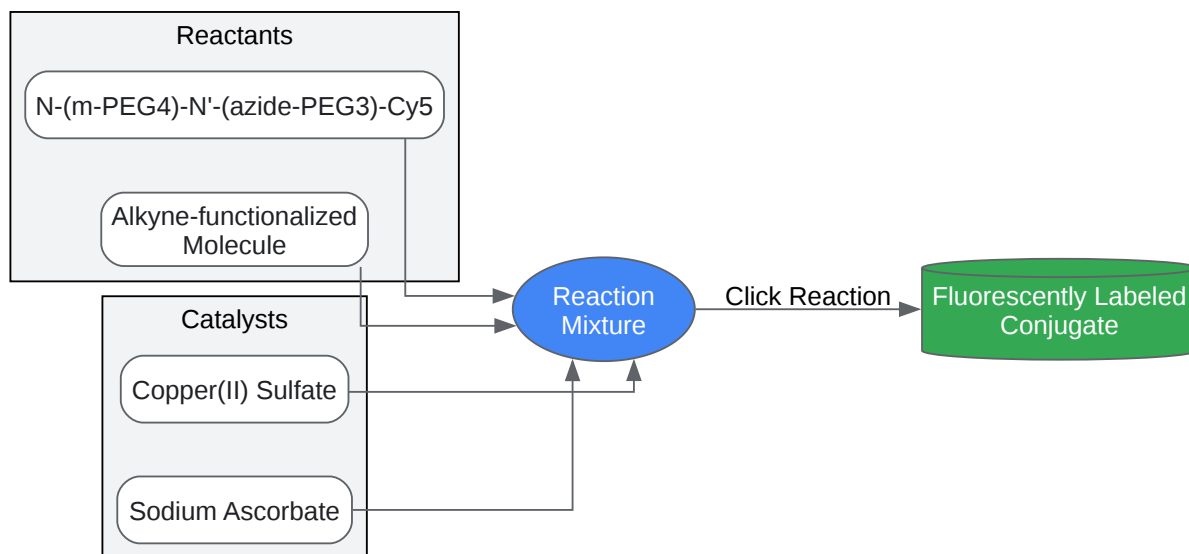
Procedure:

- Reagent Preparation:
 - Dissolve the **N-(m-PEG4)-N'-(azide-PEG3)-Cy5** and the alkyne-functionalized molecule in a minimal amount of an organic solvent like DMSO to create stock solutions.
 - Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in a suitable aqueous buffer.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.1 to 2 equivalents) of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**.
 - Add the CuSO₄ solution to the reaction mixture.

- Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
- Incubation:
 - Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized depending on the specific reactants.
- Purification:
 - Purify the resulting conjugate to remove unreacted reagents and byproducts. Common purification methods include size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).
- Characterization:
 - Confirm the successful conjugation and assess the purity of the final product using techniques such as UV-Vis spectroscopy (to detect the Cy5 absorbance), fluorescence spectroscopy, and mass spectrometry.

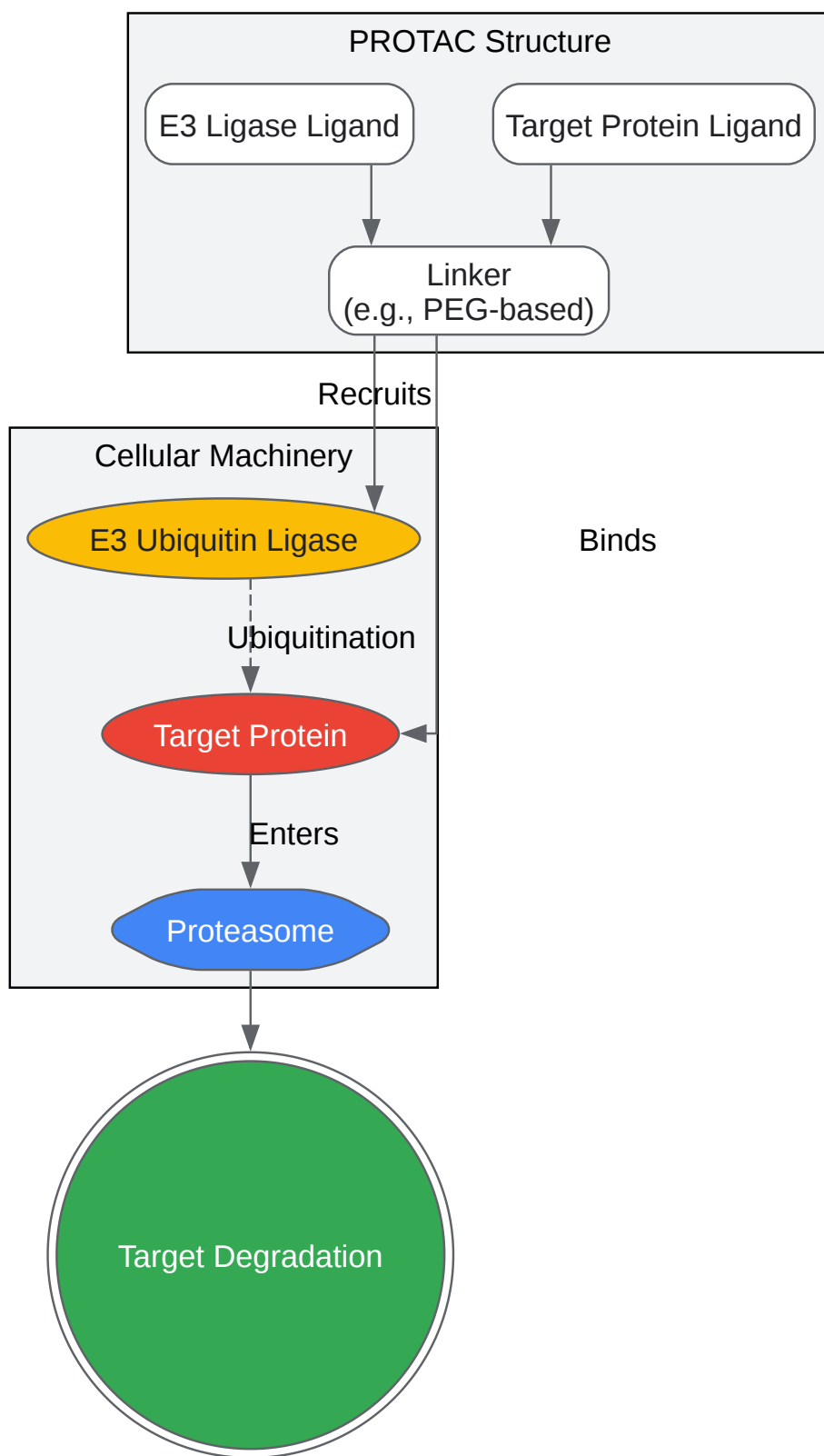
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key processes involving **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**.



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Conceptual Signaling Pathway for PROTAC-Mediated Protein Degradation.

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